molecular formula C8H18ClN B6220162 (4E)-oct-4-en-1-amine hydrochloride CAS No. 2751633-73-3

(4E)-oct-4-en-1-amine hydrochloride

Cat. No. B6220162
CAS RN: 2751633-73-3
M. Wt: 163.7
InChI Key:
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Description

(4E)-Oct-4-en-1-amine hydrochloride, also known as 4-octen-1-amine hydrochloride, is an organic compound with the molecular formula C8H17ClN. It is a colorless solid with a faint odor and is soluble in water. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of cosmetics, dyes, and other industrial products.

Scientific Research Applications

(4E)-Oct-4-en-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to examine the effects of various compounds on the body. It has also been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. In addition, (4E)-oct-4-en-1-amine hydrochloride has been used to study the mechanism of action of various drugs, such as antibiotics and analgesics.

Mechanism of Action

The mechanism of action of (4E)-oct-4-en-1-amine hydrochloride is not well understood. However, it is believed to act by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Inhibition of this enzyme can lead to the production of less prostaglandins, which can result in decreased inflammation, pain, and fever.
Biochemical and Physiological Effects
(4E)-Oct-4-en-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the production of prostaglandins and to reduce inflammation, pain, and fever. In addition, it has been shown to have an anti-oxidative effect and to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using (4E)-oct-4-en-1-amine hydrochloride in laboratory experiments is its ability to inhibit the production of prostaglandins. This can be beneficial in studying the effects of various compounds on the body. However, the compound has a number of limitations. It is not very soluble in water, which can make it difficult to use in experiments. In addition, it is not very stable and can decompose when exposed to light or heat.

Future Directions

In the future, (4E)-oct-4-en-1-amine hydrochloride could be used to study the effects of various compounds on the body. It could also be used to develop new drugs and agrochemicals. Additionally, further research could be done to improve the solubility and stability of the compound, as well as to explore its potential applications in other fields, such as cosmetics and dyes.

Synthesis Methods

The synthesis of (4E)-oct-4-en-1-amine hydrochloride is typically carried out in two steps. The first involves the reaction of ethyl 4-octen-1-oate with hydrochloric acid in aqueous solution to form (4E)-oct-4-en-1-amine hydrochloride. The second involves the reaction of (4E)-oct-4-en-1-amine hydrochloride with a base, such as sodium hydroxide, to form the corresponding amine salt. The reaction is typically carried out at room temperature and pressure.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4E)-oct-4-en-1-amine hydrochloride involves the reaction of 4-octyn-1-amine with acetylene gas to form (4E)-oct-4-en-1-amine, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-octyn-1-amine", "Acetylene gas", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 4-octyn-1-amine with acetylene gas in the presence of a palladium catalyst to form (4E)-oct-4-en-1-amine.", "Step 2: Dissolve (4E)-oct-4-en-1-amine in hydrochloric acid and stir at room temperature for several hours to form (4E)-oct-4-en-1-amine hydrochloride.", "Step 3: Isolate the (4E)-oct-4-en-1-amine hydrochloride by filtration and washing with cold water." ] }

CAS RN

2751633-73-3

Molecular Formula

C8H18ClN

Molecular Weight

163.7

Purity

95

Origin of Product

United States

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